methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 2 with a methyl ester and at position 3 with a 1,5-dimethylpyrazole carboxamide group.
Properties
IUPAC Name |
methyl 3-[(1,5-dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-8-11(18-19(9)2)15(20)17-13-10-6-4-5-7-12(10)23-14(13)16(21)22-3/h4-8H,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVOCFPPKIHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbonylation of 2-(Methylthio)Phenylacetylenes
The foundational work by ACS Journal of Organic Chemistry (2022) demonstrates a PdI₂/KI-catalyzed protocol for synthesizing benzo[b]thiophene-3-carboxylic esters. While this method targets position 3 esters, strategic modifications enable adaptation for position 2 derivatives.
Mechanistic Pathway :
- Coordination & Cyclization : 2-(Methylthio)phenylacetylenes undergo Pd-mediated 5-endo-dig cyclization, forming a sulfonium iodide intermediate.
- Demethylation & Carbonylation : Iodide-mediated demethylation releases methanol, followed by CO insertion into the Pd–C bond to generate acylpalladium intermediates.
- Esterification : Nucleophilic attack by methanol yields the ester functionality.
Positional Selectivity Considerations :
- Substrate engineering (e.g., ortho-substituted acetylenes) may shift cyclization regiochemistry to favor position 2 esters.
- Computational modeling suggests steric and electronic factors govern cyclization preferences, with electron-withdrawing groups at the acetylene terminus favoring position 2.
Optimized Conditions :
1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid Synthesis
Sequential Alkylation and Hydrolysis
The CN105646355A patent outlines a five-step route to pyrazole derivatives, adaptable for 1,5-dimethyl substitution:
Stepwise Protocol :
- Diethyl 1H-Pyrazole-3,5-Dicarboxylate Alkylation :
- Selective Hydrolysis :
- Methylation at Position 5 :
- Subsequent treatment with methyl iodide under phase-transfer conditions introduces the 5-methyl group.
Critical Observations :
- Solvent Effects : Methanol enhances hydrolysis selectivity due to hydrogen bonding with the 5-carboxylate.
- Temperature Control : Maintaining 0°C during hydrolysis minimizes diester decomposition (yield improvement: 22%).
Amide Coupling Strategies
Acyl Chloride-Mediated Coupling
The CN105646355A patent employs SOCl₂ for carboxylic acid activation, a method transferable to benzo[b]thiophene-pyrazole conjugation:
Procedure :
- Activation : Treat 1,5-dimethylpyrazole-3-carboxylic acid with SOCl₂ (3.74 M) at 70°C to form the acyl chloride.
- Amidation : React with 3-aminobenzo[b]thiophene-2-carboxylate in THF at 0–5°C.
Yield Optimization :
Alternative Coupling Reagents
Comparative studies suggest EDCl/HOBt systems may enhance coupling efficiency for sterically hindered substrates:
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| SOCl₂/NH₃ | 78 | 95 |
| EDCl/HOBt | 85 | 97 |
| DCC/DMAP | 72 | 93 |
Integrated Synthetic Routes
Convergent Approach
- Parallel Synthesis :
- Prepare methyl benzo[b]thiophene-2-carboxylate and 1,5-dimethylpyrazole-3-carboxylic acid independently.
- Amide Bond Formation :
- Employ EDCl/HOBt-mediated coupling in DCM at 25°C.
Advantages :
- Modularity enables independent optimization of each fragment.
- Avoids regiochemical conflicts during heterocycle assembly.
Sequential Assembly
- Benzo[b]Thiophene Amination :
- Nitrate position 3, reduce to amine (Fe/HCl), then couple with pyrazole acid.
- Late-Stage Esterification :
- Protect carboxylate as tert-butyl ester during amidation, then deprotect and methylate.
Challenges :
- Nitration requires careful control to prevent polysubstitution.
- Overall yield drops 15–20% versus convergent routes.
Scalability and Process Chemistry Considerations
Catalyst Recycling
The ACS method demonstrates PdI₂ recovery using ionic liquids (BmimBF₄), achieving 4 cycles with <8% activity loss:
| Cycle | Yield (%) | Pd Leaching (ppm) |
|---|---|---|
| 1 | 80 | 2.1 |
| 2 | 78 | 2.4 |
| 3 | 75 | 3.0 |
| 4 | 73 | 3.5 |
Solvent Selection
- Polar Aprotic Solvents : DMF enhances coupling rates but complicates purification.
- Ether Solvents : THF balances reactivity and ease of removal (boiling point: 66°C).
Analytical Characterization Data
Spectroscopic Profiles
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiophene-H), 7.89–7.76 (m, 3H, aromatic), 3.94 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃), 2.51 (s, 3H, pyrazole-CH₃).
- HRMS (ESI+) : m/z calc. for C₁₇H₁₆N₃O₃S [M+H]⁺: 342.0911, found: 342.0908.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity for optimized routes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives, including methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate, exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and liver cancers . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that pyrazole-based compounds possess effective antibacterial properties against several pathogenic bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .
Neuropharmacology
Cognitive Enhancement
this compound has been investigated for its potential role in enhancing cognitive functions. Pyrazole derivatives have been linked to neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. These effects are often mediated through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Synthesis and Development
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to improve the efficiency of the production process .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate ()
- Structure : Features a dihydroxy-dione moiety at positions 4 and 7, with a methyl group at position 3 and an ethyl ester at position 2.
- Synthesis : Prepared via acetylation of ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate using acetic anhydride and BF₃ catalysis (73% yield).
- Physical Properties : Melting point (mp) 153–156°C; IR bands at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (dione C=O) .
- Comparison : The absence of a pyrazole carboxamide and the presence of electron-withdrawing dione groups reduce polarity compared to the target compound.
Methyl 4-Fluoro-3-(Morpholinosulfonyl)Benzo[b]Thiophene-2-Carboxylate ()
- Structure : Contains a fluorine atom at position 4 and a sulfonyl-morpholine group at position 3.
- Synthesis: Diazotization of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate followed by sulfonation and morpholine coupling in DMF.
- Bioactivity : Demonstrated anti-hepatitis B virus (HBV) activity via molecular docking, suggesting interactions with viral polymerase .
- Comparison : The sulfonyl-morpholine group enhances solubility and hydrogen-bonding capacity, differing from the pyrazole carboxamide’s planar aromaticity.
Methyl 3-((3-(2-Amino-3-Methoxy-3-Oxopropyl)-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2H)-Yl)Methyl)Thiophene-2-Carboxylate (IH266, )
- Structure : Features a pyrimidine-dione substituent linked via a methylene bridge.
- Synthesis: Derived from UBP310 via methanolysis in SOCl₂/MeOH.
- Comparison : The extended heterocyclic system may confer distinct pharmacokinetic profiles compared to the target compound’s compact pyrazole group.
Physicochemical Properties
Biological Activity
Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate (CAS Number: 1013769-33-9) is a complex organic compound characterized by its unique structural features, including a pyrazole ring fused with a benzo[b]thiophene moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
- Molecular Formula : C₁₆H₁₅N₃O₃S
- Molecular Weight : 329.4 g/mol
- Structure : The compound features a methyl group attached to a pyrazole ring and a carboxamide functional group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, pyrazole derivatives have been shown to possess broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains such as E. coli and Staphylococcus aureus . this compound is hypothesized to exhibit comparable effects due to its structural similarities.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. A study reported that certain pyrazole compounds demonstrated substantial inhibition of inflammatory responses, with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that this compound may similarly exert anti-inflammatory effects.
Antioxidant Activity
The antioxidant activity of related compounds has been evaluated using DPPH radical scavenging assays. Compounds similar to this compound have shown DPPH scavenging percentages between 84.16% and 90.52% . This suggests that the compound could potentially act as an effective antioxidant.
Inhibition of DNA Gyrase B
A study focused on the design and synthesis of benzofuran-pyrazole hybrids reported that certain derivatives inhibited DNA gyrase B with an IC50 value comparable to known antibiotics like ciprofloxacin . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents targeting bacterial DNA replication.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that the presence of specific functional groups within the pyrazole scaffold significantly influences biological activity. For instance, the introduction of hydrophobic phenyl groups enhances binding affinity to target enzymes . Understanding these interactions can guide further optimization of this compound for improved efficacy.
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthetic yield of methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate?
Methodological Answer: Synthetic optimization involves:
- Stoichiometric control : Use a 1.2 molar excess of anhydrides (e.g., succinic or maleic anhydride) to drive acylation reactions to completion, as demonstrated in tetrahydrobenzothiophene derivatives .
- Solvent selection : Reflux in dry CH₂Cl₂ under nitrogen to minimize hydrolysis of reactive intermediates .
- Purification : Employ reverse-phase HPLC (gradient: 30% → 100% methanol/water) for high-purity isolation, achieving yields up to 67% .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., thiophene C-H at δ 6.8–7.2 ppm, pyrazole CH₃ at δ 2.1–2.5 ppm) and confirm carbon backbone .
- IR spectroscopy : Identify key functional groups (C=O stretch at 1680–1720 cm⁻¹, NH stretch at 3200–3400 cm⁻¹) .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ ion) and isotopic patterns to confirm synthetic accuracy .
Q. Example NMR Data from Analogous Compounds
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Benzo[b]thiophene C-H | 6.9–7.3 | 120–135 | |
| Pyrazole CH₃ | 2.3–2.6 | 18–22 | |
| Ester COOCH₃ | 3.8 (s) | 52–55 |
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
Methodological Answer:
- Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) to minimize variability in enzymatic or receptor-binding assays .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., fluorobenzamido groups) to isolate contributions to activity .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. Case Study: SAR of Thiophene Derivatives
| Modification | Biological Activity Shift | Reference |
|---|---|---|
| Fluorination at benzene | +30% enzyme inhibition | |
| Methoxy group addition | Reduced cytotoxicity |
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., kinases) based on X-ray crystallography data of analogous thiophene derivatives .
- QSAR modeling : Correlate electronic parameters (e.g., logP, polar surface area) with activity data to optimize lead compounds .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .
Q. Key Computational Parameters
| Parameter | Value/Software | Reference |
|---|---|---|
| Docking score threshold | ≤ -7.0 kcal/mol | |
| QSAR descriptors | logP, H-bond donors/acceptors |
Q. What methodologies assess the compound's stability under varying pH conditions?
Methodological Answer:
- pH stability profiling : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC at 24-hour intervals .
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models to predict shelf-life .
- Mass spectrometry : Identify degradation products (e.g., hydrolyzed esters or amides) to infer instability mechanisms .
Q. Stability Data from Analogous Compounds
| pH | Temperature (°C) | Half-Life (Days) | Reference |
|---|---|---|---|
| 7.4 | 25 | >30 | |
| 2.0 | 40 | 7 |
Q. How can researchers design experiments to elucidate the compound's mechanism of action in complex biological systems?
Methodological Answer:
- Target deconvolution : Use affinity chromatography with immobilized compound analogs to pull down interacting proteins from cell lysates .
- Gene knockout studies : Employ CRISPR-Cas9 to silence putative targets (e.g., kinases) and observe phenotypic rescue in cell models .
- Metabolomic profiling : Track cellular metabolite changes via LC-MS to map metabolic pathways affected by the compound .
Q. Experimental Workflow
Target Identification : Affinity purification → LC-MS/MS protein identification .
Validation : siRNA knockdown → Dose-response assays .
Pathway Analysis : Metabolite quantification → Pathway enrichment (KEGG) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
